molecular formula C20H21NO5 B577887 Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid CAS No. 1217603-41-2

Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid

Cat. No.: B577887
CAS No.: 1217603-41-2
M. Wt: 355.39
InChI Key: KIOMNBRJPAICIT-QGZVFWFLSA-N
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Description

Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid is a derivative of the amino acid valine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is commonly used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its stability and ease of removal under mild conditions .

Mechanism of Action

Target of Action

The primary target of Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid is the amine group of amino acids . The compound is used as a protecting group for amines during peptide synthesis .

Mode of Action

This compound, also known as (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-3-methylbutanoic acid or (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-3-methylbutanoic acid, acts as a protecting group for amines during peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is base-labile, meaning it can be removed under basic conditions .

Biochemical Pathways

The Fmoc group plays a crucial role in the solid-phase peptide synthesis (SPPS) . It is used as a temporary protecting group for the amine at the N-terminus in SPPS .

Pharmacokinetics

The fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Result of Action

The result of the action of this compound is the protection of the amine group during peptide synthesis . This allows for the selective coupling of amino acids in a predetermined sequence . After the peptide chain is assembled, the Fmoc group can be removed, revealing the amine group .

Action Environment

The action of this compound is influenced by the pH of the environment . The Fmoc group is base-labile, meaning it can be removed under basic conditions . Therefore, the pH of the solution is a critical factor in the efficacy of the Fmoc group as a protecting group .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid typically involves the protection of the amino group of valine with the Fmoc group. This can be achieved by reacting valine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . The reaction conditions are mild, and the Fmoc group is introduced efficiently.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the ketone regenerates the hydroxyl group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid is unique due to its specific structure, which includes a hydroxyl group and a methyl group on the same carbon atom. This structural feature provides additional sites for chemical modification and enhances its utility in the synthesis of complex peptides .

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5/c1-20(2,25)17(18(22)23)21-19(24)26-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10,16-17,25H,11H2,1-2H3,(H,21,24)(H,22,23)/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIOMNBRJPAICIT-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217603-41-2
Record name (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxy-3-methylbutanoic acid
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